molecular formula C31H44O7 B162371 Milbemycin A3 CAS No. 51596-10-2

Milbemycin A3

Cat. No. B162371
CAS RN: 51596-10-2
M. Wt: 528.7 g/mol
InChI Key: ZLBGSRMUSVULIE-GSMJGMFJSA-N
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Description

Milbemycin A3 is a milbemycin, a group of macrolide antibiotics with excellent acaricidal, insecticidal, and anthelmintic activities . It is a natural product found in Streptomyces bingchenggensis, Streptomyces avermitilis, and Streptomyces milbemycinicus .


Synthesis Analysis

Milbemycins are products of fermentation by Streptomyces species . The biosynthetic cluster from S. bingchenggensis and S. nanchanggensis have been sequenced and analyzed . An alternative pathway to higher yields was demonstrated when select genes from S. avermitilis were swapped out so the avermectin producer makes milbemycin instead .


Molecular Structure Analysis

The molecular structures of Milbemycin A3 were unambiguously established by a single crystal X-ray analysis of the solid solution of both compounds . The molecular formula of Milbemycin A3 is C31H44O7 .


Chemical Reactions Analysis

The production of Milbemycin A3 involves the coordination of acyl-coenzyme A supply pathways in Streptomyces bingchenggensis . The precursor biosynthetic pathways were reconstructed to fine-tune the supply of different acyl-coenzyme A precursors required for milbemycin biosynthesis .


Physical And Chemical Properties Analysis

Milbemycin A3 has a molecular weight of 528.7 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Immunological Applications

Milbemycin A3/A4, known for their broad-spectrum nematocidal, insecticidal, and acaricidal activity, have been chemically modified for use in immunology. Succinate linkers were attached to milbemycin A3/A4 to create derivatives suitable for conjugation to protein carriers. These derivatives were then coupled to Potato virus Y-like nanoparticles, and used in mice immunization experiments, demonstrating weak specific immune responses toward the milbemycin haptens (Zeltiņš et al., 2017).

Genetic Engineering for Improved Production

Milbemycin A3/A4 production has been enhanced through genetic engineering of Streptomyces bingchenggensis. By deleting specific genes, researchers have been able to increase the yield of milbemycins A3/A4 significantly and reduce the production of unwanted by-products, thereby streamlining the process (Zhang et al., 2013).

Plasma Mutagenesis and Gene Engineering

In another study, the application of plasma mutagenesis and gene engineering led to the production of 5-oxomilbemycins A3/A4 as main components from Streptomyces bingchenggensis. This approach provided an alternative method for producing 5-oxomilbemycins, which are used for the semisynthesis of milbemycins oxime (Wang et al., 2014).

Regulation of Milbemycin Biosynthesis

MilR, a regulatory gene in the milbemycin biosynthetic gene cluster, has been characterized. It plays a crucial role in milbemycin biosynthesis, and its overexpression in an industrial strain resulted in a significant increase in milbemycin A3/A4 production. This provides a promising approach for enhancing milbemycin yield through genetic manipulation (Zhang et al., 2016).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Milbemycin A3 . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production in S. bingchenggensis .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBGSRMUSVULIE-GSMJGMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058391
Record name Milbemectin
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Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Flash Point

43 °C (Closed cup) /Ultiflora Miticide/
Record name MILBEMECTIN
Source Hazardous Substances Data Bank (HSDB)
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Solubility

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C)., Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C)
Record name MILBEMECTIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C
Record name MILBEMECTIN
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Vapor Pressure

9.8X10-11 mm Hg at 20 °C
Record name MILBEMECTIN
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Mechanism of Action

... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/
Record name MILBEMECTIN
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Product Name

Milbemycin A3

Color/Form

White, crystalline powder (Technical grade)

CAS RN

51596-10-2, 51570-36-6, 122666-95-9
Record name (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B
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Record name MILBEMYCIN A3
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Melting Point

212-215 °C
Record name MILBEMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
212
Citations
Y Zhang, H He, H Liu, H Wang… - Microbial cell …, 2016 - microbialcellfactories.biomedcentral …
… Overexpression of an extra copy of milR under the control of its native promoter significantly increased production of milbemycin A3/A4 in a high-producing industrial strain S. …
L Li, D Zhou, A Chen, J Huang, H Zhang… - The Journal of …, 2015 - nature.com
… Comparison of the 1H NMR data (Table 1) of 1 with those of the milbemycin A3 suggested that 1 was similar to milbemycin A3 9. The differences between 1 and milbemycin A3 were …
Number of citations: 3 www.nature.com
S SADAKANE, K TANAKA, E MURAOKA, M Ando - J Pesticide Science, 1992 - jlc.jst.go.jp
The metabolic fates of milbemycin A3 and A4 (M. A3 and M. A4) were examined by oral administration of M. A3 and M. A4 labeled with 3H at 5-position to male and female rats at 5 mg/…
Number of citations: 6 jlc.jst.go.jp
H Wang, X Cheng, Y Liu, S Li, Y Zhang, X Wang… - Applied microbiology …, 2020 - Springer
… This work focused on abolishing α9, α10, and β-family milbemycins and improving milbemycin A3/A4 production by identifying and engineering the gene participating in α9/α10 …
Number of citations: 10 link.springer.com
MS Kim, WJ Cho, MC Song, SW Park, K Kim, E Kim… - Microbial cell …, 2017 - Springer
… A simple metabolic engineering strategy also increased milbemycin A3/A4 titers in S. … further improvement of milbemycin A3/A4 titers by conventional metabolic engineering. …
Number of citations: 34 link.springer.com
K Nakagawa, K Sato, Y TSUKAMOTO… - The Journal of …, 1994 - jstage.jst.go.jp
… Milbemycin A3(2a) (600mg) was also converted by the strain. The culture broth was extracted and evaporated in a similar methodas for milbemycin A4.EtOAc extract wasseparated by a …
Number of citations: 7 www.jstage.jst.go.jp
XJ Wang, XC Wang, WS Xiang - World Journal of Microbiology and …, 2009 - Springer
… r and DOG r was obtained and its production of milbemycin A3 and A4 reached 1,450 μg/ml, which … The production of milbemycin A3 and A4 by S. bingchenggensis BC-109-6 in a 50-l …
Number of citations: 47 link.springer.com
YS Yan, HY Xia - Archives of Microbiology, 2021 - Springer
… compounds are milbemycin A3 and A4 (Fig. 1). … of milbemycin A3/A4 and disruption of cyp41 abolished most milbemycin α9/10 production and mildly enhanced the titer of milbemycin A3…
Number of citations: 9 link.springer.com
CL Haber, CL Heckaman, GP Li… - Antimicrobial agents …, 1991 - Am Soc Microbiol
A high-volume screen for anthelmintic microbial metabolites with an avermectinlike mode of action was developed. The primary screen used the free-living nematode Caenorhabditis …
Number of citations: 25 journals.asm.org
K Nonaka, T Tsukiyama, Y OKAMOIO, K Sato… - The Journal of …, 2000 - jstage.jst.go.jp
Twelve newmilbemycins have been isolated and characterized from some strains derived from Streptomyces hygroscopicus subsp. aureolacrimosus SANK60286 and SANK60526. The …
Number of citations: 38 www.jstage.jst.go.jp

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